molecular formula C20H13FO5 B3149049 [3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid CAS No. 664366-13-6

[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid

Cat. No.: B3149049
CAS No.: 664366-13-6
M. Wt: 352.3 g/mol
InChI Key: NNOYFTHOJCHELA-UHFFFAOYSA-N
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Description

[3-(4-Fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid (CAS 664366-13-6) is a synthetically derived psoralen-based compound supplied for research and development purposes. This chemical belongs to the furocoumarin family, a class known for its broad biological activities. Recent scientific investigations highlight its role as a key intermediate in the design and synthesis of novel fungicidal agents . Studies have shown that derivatives built upon this core structure exhibit significant in vitro fungicidal activity against a range of phytopathogens, including Botrytis cinerea , Cercospora arachidicola , and Physalospora piricola . The structural motif of the psoralen core allows for potential interaction with biological targets, such as pyruvate kinase, which has been identified as a potential fungicidal target . Furthermore, related 7H-furo-chromene derivatives are also being explored in other research areas, such as the development of selective inhibitors for cancer-associated carbonic anhydrase isoforms (CA IX and XII) . This product is intended for use in chemical biology, agricultural science, and pharmaceutical research to further investigate the structure-activity relationships and mechanisms of action of novel furanocoumarin compounds. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FO5/c1-10-13-6-15-16(11-2-4-12(21)5-3-11)9-25-17(15)8-18(13)26-20(24)14(10)7-19(22)23/h2-6,8-9H,7H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOYFTHOJCHELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601143764
Record name 3-(4-Fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601143764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

664366-13-6
Record name 3-(4-Fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=664366-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601143764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid (CAS No. 664366-13-6) is a synthetic compound belonging to the class of furocoumarins, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanism of action, and potential therapeutic applications.

  • Molecular Formula : C20H13FO5
  • Molecular Weight : 352.32 g/mol
  • CAS Number : 664366-13-6

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, flavone acetic acid (FAA), a related structure, demonstrated broad activity against various solid tumors in preclinical studies. FAA was found to be curative for specific types of colon adenocarcinoma and pancreatic ductal adenocarcinoma, showcasing a potential for universal solid tumor activity .

Table 1: Antitumor Activity of Related Compounds

Compound NameTumor TypeActivity LevelReference
Flavone Acetic AcidColon AdenocarcinomaCurative
Flavone Acetic AcidPancreatic Ductal AdenocarcinomaCurative

The mechanism by which this compound exerts its biological effects remains under investigation. However, similar compounds have shown selective cytotoxicity towards solid tumors while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapy .

Case Studies

  • Preclinical Studies on Solid Tumors :
    A study involving FAA revealed that it was selectively cytotoxic in vitro for solid tumors over leukemias, correlating cellular selectivity with in vivo antitumor activity. The findings suggested that the compound did not require metabolic activation outside the tumor cell to exert its effects .
  • Dose Dependency :
    An important aspect of FAA's activity was its dose-dependent nature, exhibiting a threshold behavior where only a narrow range of doses was effective. This characteristic necessitates careful dosing in therapeutic applications to avoid reduced efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of psoralen derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound 3-(4-Fluorophenyl), 5-methyl, 6-acetic acid C₂₀H₁₃FO₅ 352.32 Fungicidal activity , Ras pathway inhibition
[3-(3-Methoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetate 3-(3-Methoxyphenyl), 5-methyl, 6-acetate C₂₁H₁₅O₆ 363.35 Not explicitly stated; likely similar biological roles
(3-tert-Butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid 3-tert-Butyl, 5,9-dimethyl, 6-acetic acid C₁₉H₂₀O₅ 328.36 Carbonic anhydrase inhibition
2-(3-(4-Fluorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid 3-(4-Fluorophenyl), 5,9-dimethyl, 6-acetic acid C₂₁H₁₅FO₅ 366.34 Anticancer activity (binding affinity: 89.00 in Ras inhibition)
Key Observations:

Methoxy or tert-butyl substituents (e.g., in ) increase steric bulk and lipophilicity, which may enhance membrane permeability but reduce solubility.

Positional Methyl Groups :

  • The 5-methyl group in the target compound minimizes steric hindrance compared to 5,9-dimethyl analogs (e.g., ), which show higher molecular weights and altered binding kinetics .

Acetic Acid vs. Ester Moieties :

  • The acetic acid group at position 6 (target compound) offers hydrogen-bonding capacity, critical for enzyme interactions . Derivatives with ester or amide linkages (e.g., ) prioritize synthetic versatility over acidic functionality.
Key Findings:
  • Carbonic Anhydrase Inhibition: The tert-butyl-substituted analog (CAS 664366-06-7) exhibits nanomolar inhibition (IC₅₀ = 8.2 nM) against hCA IX, attributed to its bulky substituent enhancing hydrophobic interactions . The target compound’s fluorophenyl group may instead favor selectivity for other isoforms.
  • Fungicidal Activity : The target compound and its acetamide derivatives (e.g., II-9, II-16) show EC₅₀ values in the micromolar range against plant pathogens, linked to their ability to disrupt fungal membrane integrity .
  • Anticancer Potential: The 5,9-dimethyl analog (CAS 1157641-59-2) demonstrates superior binding to Ras/Raf/ERK pathway components (95.62% inhibition), likely due to enhanced van der Waals interactions from methyl groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving fluorophenyl intermediates and chromenone core assembly. For example, analogous fluorinated chromenone derivatives are synthesized using nucleophilic substitution (e.g., K₂CO₃/1,4-dioxane systems) followed by hydrolysis (NaOH/H₂O) to yield carboxylic acid derivatives . Reaction optimization should focus on temperature control (60–80°C) and stoichiometric ratios to minimize side products. Purity can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (aromatic proton analysis at δ 6.8–8.2 ppm) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : X-ray crystallography is critical for resolving bond angles and torsional strain in the furochromenone core (e.g., C7—O4—C8 angles ~115.4°) . Computational methods (DFT/B3LYP/6-311+G(d,p)) can predict frontier molecular orbitals to assess reactivity, while FT-IR confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. What are the primary stability concerns for this compound under laboratory storage conditions?

  • Methodological Answer : Fluorinated chromenones are prone to hydrolysis under humid conditions. Stability studies should use accelerated degradation protocols (40°C/75% RH) with LC-MS monitoring. Store in anhydrous DMSO or sealed vials under inert gas (N₂/Ar) to prevent oxidation of the acetic acid moiety .

Advanced Research Questions

Q. How can in vitro assays be designed to evaluate the compound’s biological activity while minimizing false positives?

  • Methodological Answer : Use orthogonal assays (e.g., fluorescence polarization + SPR) to validate binding to targets like kinases or nuclear receptors. For cytotoxicity, combine MTT assays with live-cell imaging to distinguish apoptosis from necrosis. Include counter-screens against common off-targets (e.g., cytochrome P450 isoforms) to rule out nonspecific effects .

Q. What experimental strategies resolve contradictions in reported activity data across studies?

  • Methodological Answer : Discrepancies may arise from solvent effects (DMSO vs. aqueous buffers) or impurity profiles. Re-evaluate activity using rigorously purified batches (≥95% by HPLC) and standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Meta-analyses of dose-response curves (Hill slopes, IC₅₀ variability) can identify outlier datasets .

Q. How can environmental fate studies be structured to assess the compound’s ecological impact?

  • Methodological Answer : Follow the INCHEMBIOL framework: (1) Determine logP (octanol-water partitioning) to predict bioaccumulation; (2) Use OECD 301F biodegradation tests; (3) Model abiotic degradation (hydrolysis/photolysis) under simulated sunlight (λ > 290 nm) . Ecotoxicity can be assessed via Daphnia magna acute toxicity assays (OECD 202) .

Q. What computational approaches best predict the compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) against crystal structures of homologous targets (e.g., c-Met kinase PDB: 3LQ8) identifies binding poses. MD simulations (GROMACS, 100 ns trajectories) validate stability of ligand-receptor complexes. QSAR models trained on fluorinated chromenones can prioritize derivatives for synthesis .

Q. How should in vivo pharmacokinetic studies be designed to account for interspecies variability?

  • Methodological Answer : Use crossover designs with 4–6 replicates per group (rodents vs. non-rodents). Monitor plasma concentrations via LC-MS/MS and calculate AUC₀–24h, t₁/₂, and clearance rates. Adjust for species-specific metabolic differences (e.g., CYP2C9 activity in humans vs. CYP2C11 in rats) .

Theoretical and Methodological Frameworks

Q. How can this compound’s research be integrated into broader pharmacological or environmental theories?

  • Methodological Answer : Link studies to the "privileged scaffold" theory, where furochromenones’ rigid aromatic systems enhance target selectivity . For environmental studies, apply the Planetary Boundaries framework to contextualize ecotoxicity thresholds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid

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